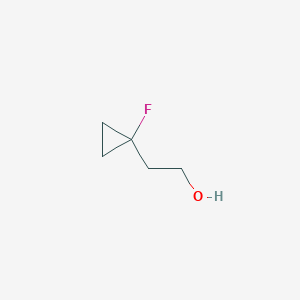
2-(1-Fluorocyclopropyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluorocyclopropyl)ethanol is an organic compound that features a fluorinated cyclopropyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Fluorocyclopropyl)ethanol can be achieved through several synthetic routes. One notable method involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction and the availability of fluorinated reagents suggest that this method could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopropyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Various alcohol derivatives.
Substitution: Products with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(1-Fluorocyclopropyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the cyclopropyl group can modulate the compound’s conformation and stability, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chlorocyclopropyl)ethanol
- 2-(1-Bromocyclopropyl)ethanol
- 2-(1-Iodocyclopropyl)ethanol
Uniqueness
2-(1-Fluorocyclopropyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C5H9FO |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)ethanol |
InChI |
InChI=1S/C5H9FO/c6-5(1-2-5)3-4-7/h7H,1-4H2 |
InChI Key |
RBJZSZDNPSVLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



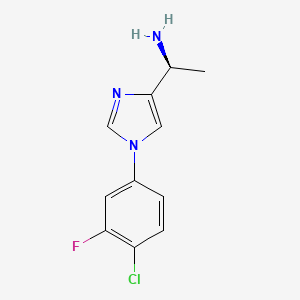
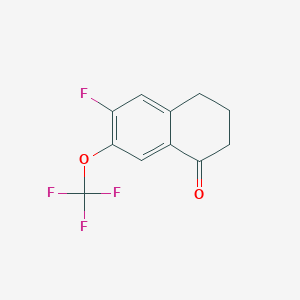
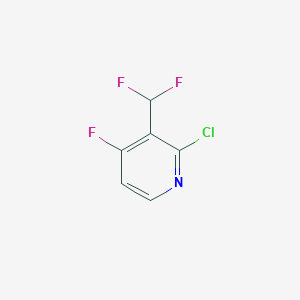

![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
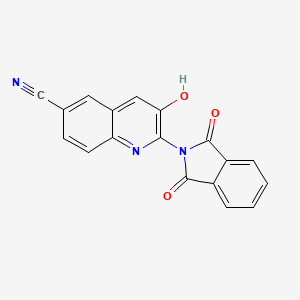
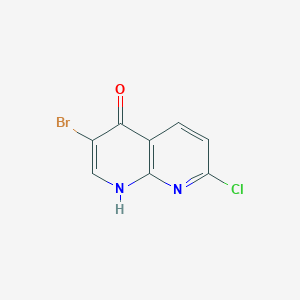
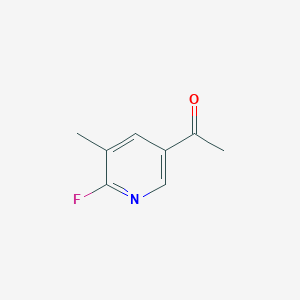
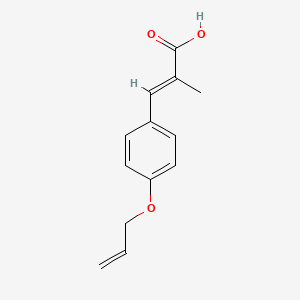
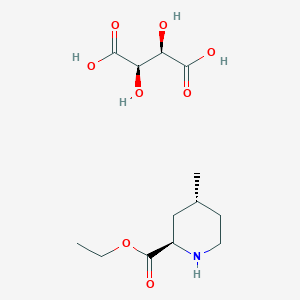
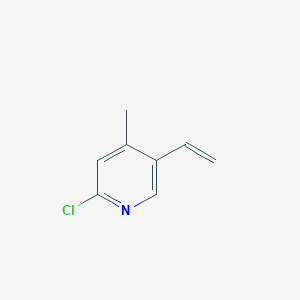
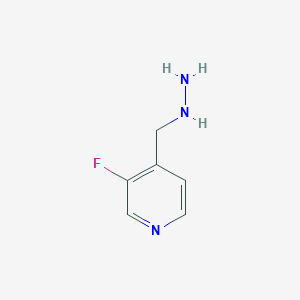
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
